molecular formula C16H17ClFN3O3S B11569892 N-(3-Chloro-4-fluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

N-(3-Chloro-4-fluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Cat. No.: B11569892
M. Wt: 385.8 g/mol
InChI Key: IHZAWADLOOBHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a chloro-fluorophenyl group, a dimethylsulfamoyl group, and a phenylamino group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multiple steps, starting with the preparation of the chloro-fluorophenyl intermediate. This intermediate is then reacted with dimethylsulfamoyl chloride and phenylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to specific temperatures and pressures to optimize yield and purity. Post-reaction, the product is typically purified using techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-fluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various fields.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H17ClFN3O3S

Molecular Weight

385.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C16H17ClFN3O3S/c1-20(2)25(23,24)21(13-6-4-3-5-7-13)11-16(22)19-12-8-9-15(18)14(17)10-12/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

IHZAWADLOOBHMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)F)Cl)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.